

commercial availability of 1-(5-bromofuran-2-carbonyl)piperazine for research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(5-bromofuran-2carbonyl)piperazine

Cat. No.:

B1340855

Get Quote

1-(5-Bromofuran-2-carbonyl)piperazine: A Technical Guide for Researchers

This technical guide provides an in-depth overview of **1-(5-bromofuran-2-carbonyl)piperazine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its commercial availability, a representative synthetic protocol, and the biological context for its use, tailored for researchers, scientists, and professionals in drug development. The presence of both the piperazine and bromofuran moieties suggests its potential as a versatile scaffold in the design of novel therapeutic agents. [1][2][3]

Introduction to the Piperazine and Furan Scaffolds

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[1] Its unique characteristics, including solubility, basicity, and conformational rigidity, make it a valuable tool for improving oral bioavailability and target affinity.[2] Piperazine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4]

Similarly, the furan ring is a key component in many biologically active molecules. Furan carboxamides, in particular, have been investigated for antitumor, antifungal, and antimicrobial



properties.[5][6] The combination of these two pharmacologically significant heterocycles in **1- (5-bromofuran-2-carbonyl)piperazine** makes it a valuable building block for creating novel compounds with potentially enhanced therapeutic profiles.

Commercial Availability

For research purposes, **1-(5-bromofuran-2-carbonyl)piperazine** is commercially available, typically as its hydrochloride salt. This form enhances the compound's stability and solubility for experimental use. Researchers can procure it from various chemical suppliers.

Table 1: Commercial Supplier Data for 1-(5-Bromofuran-2-carbonyl)piperazine Hydrochloride

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	1-(5-bromofuran- 2- carbonyl)piperazi ne hydrochloride	446290-81-9	Not Specified	100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Representative Experimental Protocol: Synthesis

While a specific, published protocol for the direct synthesis of **1-(5-bromofuran-2-carbonyl)piperazine** is not readily available, a standard and reliable method can be derived from established procedures for amide bond formation between a carboxylic acid (or its activated derivative) and an amine. The following protocol outlines the synthesis via the acylation of piperazine with an activated form of 5-bromofuran-2-carboxylic acid, such as the corresponding acyl chloride.

Methodology: Synthesis of 1-(5-Bromofuran-2-carbonyl)piperazine

Objective: To synthesize the target compound by reacting 5-bromofuran-2-carbonyl chloride with piperazine. A large excess of piperazine is used to favor mono-acylation and to act as a



base to neutralize the HCl byproduct.

Materials:

- 5-bromofuran-2-carbonyl chloride (CAS: 26726-16-9)[7][8]
- Piperazine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM). Cool the resulting solution to 0°C using an ice bath.
- Addition of Acyl Chloride: Dissolve 5-bromofuran-2-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperazine solution at 0°C over 30 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by adding deionized water.



- Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
 - Purify the crude material using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to isolate the desired mono-acylated product.
- Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.



Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of the target compound.

Biological Activity of Related Compounds and Potential Applications

The **1-(5-bromofuran-2-carbonyl)piperazine** scaffold is a component of more complex molecules that have been evaluated for various biological activities. This provides a strong rationale for its use in drug discovery programs. The data below is for derivative compounds, highlighting the therapeutic potential of this chemical class.



Anticancer Activity

Benzofuran-piperazine hybrids have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target.

Table 2: In Vitro CDK2 Inhibitory Activity of Benzofuran-Piperazine Hybrids[9]

Compound	Modification on Piperazine Scaffold	CDK2 IC50 (nM)
9h	3-(Trifluoromethyl)phenyl Thiosemicarbazide Tail	40.91
11d	4-Chlorophenyl Semicarbazide Tail	41.70
11e	4-Methoxyphenyl Semicarbazide Tail	46.88
13c	4-Methoxyphenyl Acylhydrazone Tail	52.63
Staurosporine (Control)	-	56.76

Table 3: Cytotoxic Activity (IC₅₀ in μM) of Benzofuran-Piperazine Hybrid 9h[9]

Cell Line	Cancer Type	IC50 (μM)
Panc-1	Pancreatic	0.94
MCF-7	Breast	2.92
A549	Lung	1.71
Cisplatin (Control)	-	5.45 - 6.98

The data clearly indicates that derivatives built upon a furan-piperazine core can exhibit potent and selective anticancer activity, surpassing that of established agents like cisplatin in certain cell lines.[9]



Antibacterial Activity

Other complex hybrids incorporating the piperazine linker have been investigated as inhibitors of bacterial processes, such as biofilm formation and the MurB enzyme, which is essential for peptidoglycan synthesis in the bacterial cell wall.[10]

Table 4: Antibacterial and MurB Inhibitory Activity of a Bis(pyrazole-benzofuran)-Piperazine Hybrid (Compound 5e)[10]

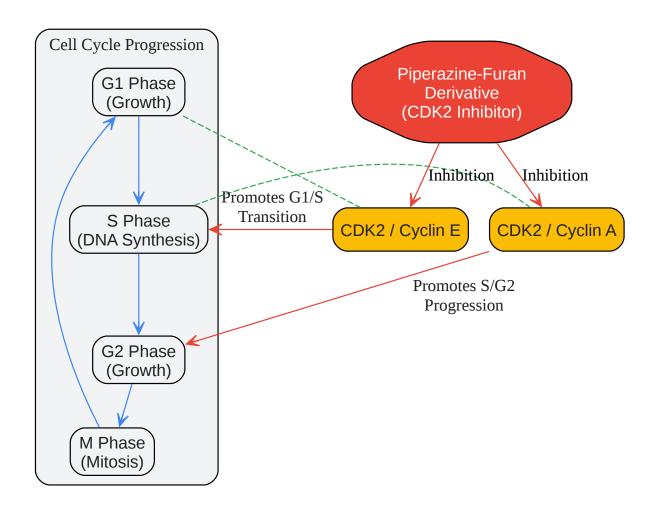
Activity Metric	Target	Value
MIC	E. coli	1.2 μΜ
MIC	S. aureus	1.2 μΜ
Biofilm Inhibition IC50	S. aureus	3.0 μΜ
Enzyme Inhibition IC50	MurB	3.1 μΜ

These findings underscore the versatility of the piperazine linker in designing agents that can target critical bacterial pathways.[10]

Signaling Pathway and Logical Relationships

Given the potent activity of related compounds as CDK2 inhibitors, a primary application for **1- (5-bromofuran-2-carbonyl)piperazine** would be as a starting material for novel anticancer agents targeting the cell cycle.





Click to download full resolution via product page

Caption: Role of CDK2 in the cell cycle and the inhibitory action of a potential derivative.

This guide provides foundational information for researchers interested in utilizing **1-(5-bromofuran-2-carbonyl)piperazine**. Its commercial availability and the proven biological relevance of its core structure make it a compelling starting point for the development of new chemical entities in oncology, infectious diseases, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. 26726-16-9 | 5-bromofuran-2-carbonyl chloride Moldb [moldb.com]
- 8. 5-Bromo-furan-2-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker: Synthesis of potent bacterial biofilm and MurB inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability of 1-(5-bromofuran-2-carbonyl)piperazine for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340855#commercial-availability-of-1-5-bromofuran-2-carbonyl-piperazine-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com